An In-depth Technical Guide to the Chemical Properties of 3-Chloro-3-ethylpentane
An In-depth Technical Guide to the Chemical Properties of 3-Chloro-3-ethylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for 3-Chloro-3-ethylpentane (CAS No. 994-25-2). This tertiary alkyl halide is a valuable intermediate in organic synthesis. This document consolidates available data into a structured format, including detailed tables and logical diagrams to support advanced research and development activities.
Chemical and Physical Properties
3-Chloro-3-ethylpentane is a colorless liquid at room temperature.[1] It is a branched-chain chloroalkane used as a solvent and a chemical intermediate.[1] Its core physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Cl | [2][3] |
| Molecular Weight | 134.65 g/mol | |
| CAS Number | 994-25-2 | [2][3] |
| IUPAC Name | 3-chloro-3-ethylpentane | |
| Synonyms | 1,1-diethylpropyl chloride, 3-chloro-3-ethyl-pentane | [2] |
| Boiling Point | 143.5°C at 760 mmHg | [1] |
| Density | 0.865 g/cm³ | [1] |
| Refractive Index | 1.419 | [1] |
| Vapor Pressure | 6.68 mmHg at 25°C | [1] |
| Flash Point | 33.5°C | [1] |
Note: Some physical properties are based on limited sources and should be confirmed experimentally.
Structural Information
The structure of 3-Chloro-3-ethylpentane features a tertiary carbon atom bonded to a chlorine atom and three ethyl groups.
Caption: Chemical structure of 3-Chloro-3-ethylpentane.
Spectroscopic Data
Detailed experimental spectroscopic data for 3-Chloro-3-ethylpentane is not widely available in public databases. However, expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry.
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A triplet corresponding to the nine equivalent protons of the three methyl (CH₃) groups.
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A quartet corresponding to the six equivalent protons of the three methylene (B1212753) (CH₂) groups.
¹³C NMR: The carbon NMR spectrum is predicted to show three distinct signals.
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A signal for the three equivalent methyl (CH₃) carbons.
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A signal for the three equivalent methylene (CH₂) carbons.
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A signal for the quaternary carbon bonded to the chlorine atom.
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Group | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| -CH₃ | Methyl | ~0.9 - 1.1 | ~8 - 12 | Standard alkane region. |
| -CH₂- | Methylene | ~1.6 - 1.9 | ~30 - 35 | Deshielded by proximity to the electronegative chlorine. |
| -C-Cl | Quaternary | N/A | ~70 - 80 | Significantly deshielded by the directly attached chlorine atom. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by absorptions corresponding to C-H and C-Cl bond vibrations.
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C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.
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C-H bending: Absorptions in the 1375-1470 cm⁻¹ region.
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C-Cl stretching: A characteristic absorption in the fingerprint region, typically between 600-800 cm⁻¹.
Synthesis and Reactivity
Synthesis
A primary route for the synthesis of 3-Chloro-3-ethylpentane is the reaction of the corresponding tertiary alcohol, 3-ethylpentan-3-ol, with hydrochloric acid.[4] This reaction proceeds via an Sₙ1 mechanism.
Caption: Workflow for the synthesis of 3-Chloro-3-ethylpentane.
General Experimental Protocol for Synthesis:
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Reaction Setup: 3-ethylpentan-3-ol is dissolved in a suitable, non-reactive solvent (e.g., dichloromethane) and cooled in an ice bath.
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Addition of Acid: Concentrated hydrochloric acid is added dropwise to the stirred solution.
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Reaction: The mixture is stirred and allowed to warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup: The organic layer is separated, washed with a saturated sodium bicarbonate solution and then with brine, and finally dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation to yield pure 3-Chloro-3-ethylpentane.
Reactivity
As a tertiary alkyl halide, 3-Chloro-3-ethylpentane readily undergoes elimination and substitution reactions.
Elimination Reaction: When treated with a base, such as ethanol, it undergoes an E1 or E2 elimination reaction to form 3-ethylpent-2-ene.
Caption: Elimination of 3-Chloro-3-ethylpentane to form an alkene.
General Experimental Protocol for Elimination:
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Reaction Setup: 3-Chloro-3-ethylpentane is dissolved in a suitable alcoholic solvent, such as ethanol, which can also act as the base.
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Heating: The solution is heated under reflux to promote the elimination reaction.
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Monitoring: The reaction can be monitored by GC to observe the formation of the alkene product.
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Workup and Purification: The reaction mixture is cooled, and the product is extracted and purified, typically by distillation.
Safety and Handling
While a comprehensive safety data sheet is not widely available, the compound is expected to have hazards associated with alkyl halides. The closely related compound, 3-chloro-3-methylpentane, is classified as a flammable liquid that causes skin and eye irritation. Similar precautions should be taken for 3-Chloro-3-ethylpentane.
| Hazard Class | GHS Classification (Anticipated) |
| Flammability | Flammable Liquid |
| Acute Toxicity | Harmful if swallowed |
| Skin Corrosion/Irritation | Causes skin irritation |
| Eye Damage/Irritation | Causes serious eye irritation |
| Target Organ Toxicity | May cause respiratory irritation |
Handling Recommendations:
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Use in a well-ventilated area or a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Keep away from heat, sparks, and open flames.
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Store in a tightly sealed container in a cool, dry place.
